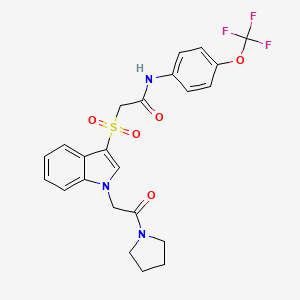

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol, also known as CHOC, is a chemical compound that has been the subject of much scientific research in recent years. CHOC is a cyclohexanol derivative that has been found to have a variety of interesting properties, including potential applications in the fields of medicine, pharmacology, and biochemistry.

Scientific Research Applications

Epoxidation Mechanisms

The study of epoxidation mechanisms, particularly involving cyclohexene derivatives, provides insight into the facial selectivity and the role of hydrogen bonding in the reaction process. For instance, the epoxidation of 2-cyclohexen-1-ol with peroxy acids has been analyzed to understand the transition structures (TSs) and their stability influenced by hydrogen bonding and solvent effects. This research offers a deeper understanding of the epoxidation process, which is fundamental in organic synthesis and the development of epoxide-based compounds (Freccero et al., 2000).

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols to α,β-unsaturated ketones, a key transformation in organic synthesis, has been explored using cyclohex-2-en-1-ol as a model substrate. This research highlights the catalytic role of P450 isoenzymes in the oxidation process, providing a pathway to synthesize important intermediates for pharmaceuticals and materials science (G. Bellucci et al., 1996).

Molecular Recognition

Optically pure cyclohexan-1-ol derivatives have been utilized as chiral solvating agents for molecular recognition, demonstrating the ability to discriminate isomers of acids via NMR or fluorescence spectroscopy. This application is crucial for the quantitative determination of isomers in various scientific fields, including pharmaceuticals and analytical chemistry (Aditya N. Khanvilkar & A. Bedekar, 2018).

Catalysis and Synthesis

Research into the catalytic applications of cyclohexene and its derivatives has led to advancements in selective allylic oxidation processes. For example, nitrogen-doped carbon nanotubes (NCNTs) have been studied as metal-free catalysts for the allylic oxidation of cyclohexene, showcasing the potential for sustainable and efficient catalysis in organic synthesis (Yong Cao et al., 2014).

properties

IUPAC Name |

(1S,2S)-2-cyclohexyloxycyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-13H,1-9H2/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQDQIHYVCMANU-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2CCCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)O[C@H]2CCCC[C@@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(cyclohexyloxy)cyclohexan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

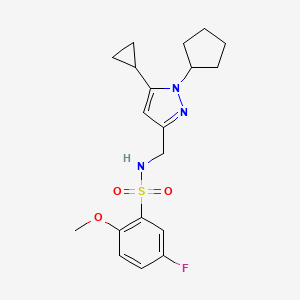

![6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2860383.png)

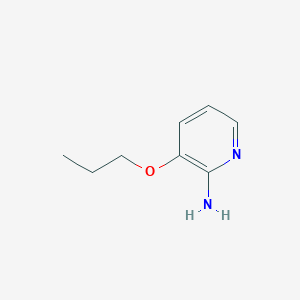

![1-[(2,6-Dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2860389.png)

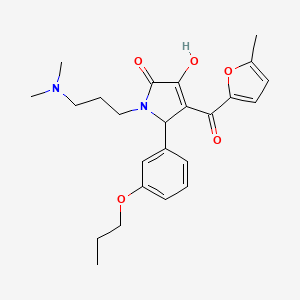

![3-(Dimethylamino)-1-{3-[2-(4-tertbutoxycarbonylpiperazin-1-yl)ethoxy]phenyl}-prop-2-ene-1-one cis/trans isomers](/img/structure/B2860390.png)